

1H-Imidazole-2-carboxylic Acid: A Validated Scaffold for Combating Antibiotic Resistance

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Compound of Interest

Compound Name: **1H-Imidazole-2-carboxylic acid**

Cat. No.: **B096599**

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The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its unique electronic properties and ability to engage in various biological interactions make it a versatile core for drug design.[\[2\]](#)[\[3\]](#) Within this important class of heterocycles, **1H-imidazole-2-carboxylic acid** has emerged as a particularly promising and validated scaffold, primarily in the urgent fight against antibiotic resistance through the inhibition of metallo-β-lactamases (MBLs).

Primary Therapeutic Application: Metallo-β-Lactamase Inhibition

The most significant validation of the **1H-imidazole-2-carboxylic acid** scaffold comes from its successful application as a core structure for potent inhibitors of metallo-β-lactamases (MBLs).[\[4\]](#)[\[5\]](#) These bacterial enzymes are a primary cause of resistance to carbapenem antibiotics, which are often considered the "last-resort" treatment for severe infections.[\[4\]](#) The scaffold functions as a crucial metal-binding pharmacophore, essential for targeting the zinc ions in the active site of MBLs.[\[5\]](#)

Structure-activity relationship (SAR) studies have been pivotal in validating this scaffold. Research has demonstrated that strategic modifications, particularly with appropriate substituents at the N-1 position of the imidazole ring, are key to achieving potent inhibition of Class B1 MBLs, such as the Verona Integron-encoded MBLs (VIMs).[\[4\]](#)

The true potential of a scaffold is demonstrated through the biological activity of its derivatives. Compounds derived from **1H-imidazole-2-carboxylic acid** have shown remarkable potency and efficacy. Below is a summary of the inhibitory activity of a key derivative against VIM-type MBLs.

Compound ID	Target Enzyme	IC50 (µM)	Synergistic Effect with Meropenem	Reference
28	VIM-2	0.018	Reduces meropenem MIC by at least 16-fold at 1 µg/ml	[5][6]
28	VIM-5	0.018	Not specified	[5][6]
55	VIM-2	Not specified	Potent synergistic antibacterial activity against <i>P. aeruginosa</i>	[4]

Alternative Scaffolds and Other Biological Activities

While **1H-imidazole-2-carboxylic acid** is a potent MBL inhibitor scaffold, other structures have also been investigated. For instance, replacement of the core with thiazole-4-carboxylic acid has been explored, though other similar modifications often lead to decreased MBL inhibition, highlighting the optimized nature of the **1H-imidazole-2-carboxylic acid** core.[5]

Beyond MBL inhibition, the scaffold has been explored for other therapeutic applications. When incorporated into mixed-ligand complexes with metals like iron, cobalt, and nickel, it has demonstrated enhanced antimicrobial, antioxidant, and anti-inflammatory properties.[7] Additionally, certain nitroimidazole-2-carboxamides have shown activity against the pathogenic parasite *Giardia lamblia*.[8]

Experimental Validation Protocols

The validation of this scaffold relies on a series of well-defined experimental procedures.

A common and efficient method for synthesizing the parent scaffold, **1H-Imidazole-2-carboxylic acid**, involves the oxidation of 2-imidazolecarboxaldehyde.

- Protocol: Synthesis of **1H-Imidazole-2-carboxylic acid**
 - Dissolve 2-imidazolecarboxaldehyde (0.030 mol) in 10 ml of water.
 - Slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution.
 - Continue the reaction at room temperature for 72 hours.
 - After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
 - Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove any residual peroxide. The final product is obtained in high yield (approx. 97.5%).[\[9\]](#)

Derivatives are subsequently synthesized by creating amide bonds or by substitutions on the imidazole ring, often employing coupling agents like HOBt and EDCI.[\[10\]](#)

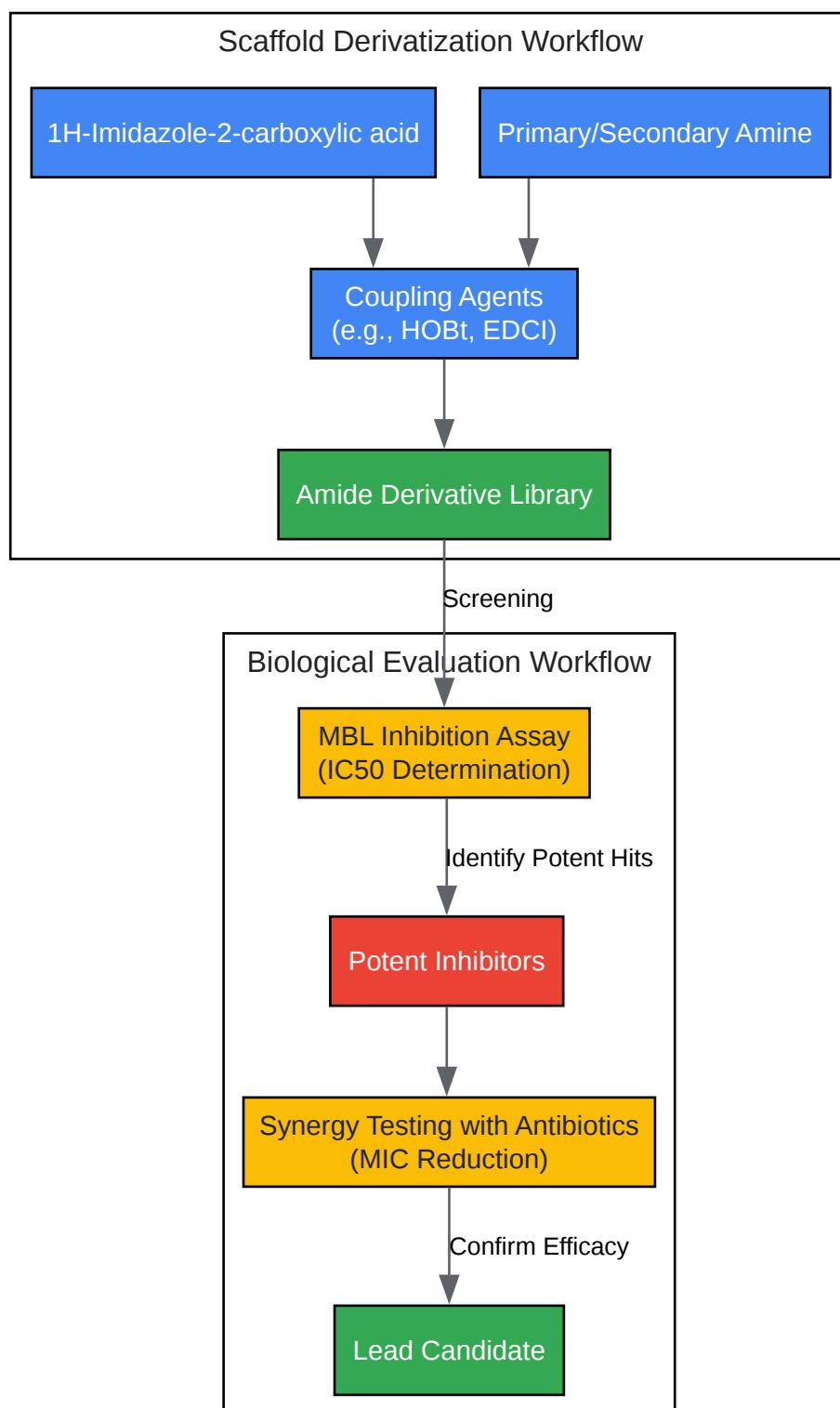
This assay is crucial for quantifying the inhibitory potency of the synthesized derivatives.

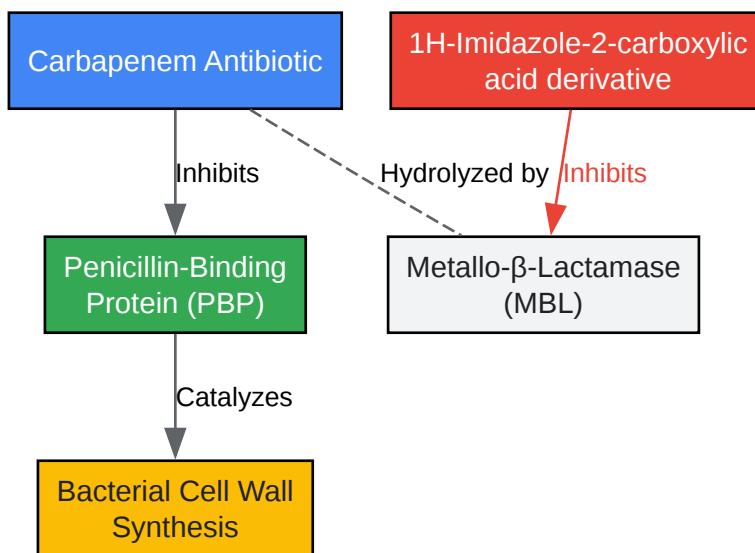
- Protocol: General MBL Inhibition Assay (IC₅₀ Determination)
 - Recombinant MBL enzyme (e.g., VIM-2) is purified.
 - The enzyme is incubated with varying concentrations of the inhibitor compound.
 - A chromogenic cephalosporin substrate (e.g., CENTA) is added to the mixture.
 - The hydrolysis of the substrate by the enzyme is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.
 - The IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

This experiment evaluates the ability of the inhibitor to restore the activity of a carbapenem antibiotic against a resistant bacterial strain.

- Protocol: Broth Microdilution Checkerboard Assay
 - A clinically isolated, MBL-producing bacterial strain (e.g., *Pseudomonas aeruginosa*) is cultured.
 - A 96-well plate is prepared with serial dilutions of the antibiotic (e.g., meropenem) along the rows and serial dilutions of the inhibitor compound along the columns.
 - Each well is inoculated with a standardized bacterial suspension.
 - The plate is incubated for 18-24 hours at 37°C.
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that prevents visible bacterial growth. A significant reduction in the MIC of the antibiotic in the presence of the inhibitor indicates synergy.[\[6\]](#)

Visualizing Workflows and Pathways



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